REACTION_CXSMILES
|
[Br-].[Cl:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH2:13][P+](C3C=CC=CC=3)(C3C=CC=CC=3)C3C=CC=CC=3)=[N:10]2)=[CH:5][CH:4]=1.[Li]CCCC.CCCCCC.[CH:44]([C:46]1[CH:47]=[C:48]([CH:52]([S:60][CH2:61][CH2:62][C:63](=[O:67])[N:64]([CH3:66])[CH3:65])[S:53][CH2:54][CH2:55][C:56]([O:58][CH3:59])=[O:57])[CH:49]=[CH:50][CH:51]=1)=O.C([O-])(=O)C.[NH4+]>C1COCC1>[Cl:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([CH:13]=[CH:44][C:46]3[CH:47]=[C:48]([CH:52]([S:60][CH2:61][CH2:62][C:63](=[O:67])[N:64]([CH3:66])[CH3:65])[S:53][CH2:54][CH2:55][C:56]([O:58][CH3:59])=[O:57])[CH:49]=[CH:50][CH:51]=3)=[N:10]2)=[CH:5][CH:4]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
809 mg
|
Type
|
reactant
|
Smiles
|
[Br-].ClC1=CC=C2C=CC(=NC2=C1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
(-)-methyl 5-(3-formylphenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoate
|
Quantity
|
480 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(N(C)C)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 0.5 hrs at -78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 0.5 hr at -78° C.
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hrs
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed with brine (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=CC(=NC2=C1)C=CC=1C=C(C=CC1)C(SCCC(=O)OC)SCCC(N(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |